Pinobanksin 5-methyl ether

Descripción general

Descripción

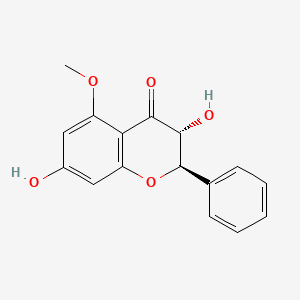

Pinobanksin 5-methyl ether is a natural organic compound belonging to the flavonoid class of polyphenolic compounds. It is characterized by its white to yellow crystalline solid form. This compound is predominantly found in the bark, resin, and pollen of pine trees. This compound exhibits a range of biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pinobanksin 5-methyl ether can be synthesized through various chemical and biological methods. One common synthetic route involves the methylation of pinobanksin using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as pine tree bark and propolis. The extraction process includes solvent extraction and purification using chromatographic techniques. The compound can also be produced through biotechnological methods, utilizing microbial fermentation to convert precursor compounds into this compound .

Análisis De Reacciones Químicas

Redox Reactions

Pinobanksin 5-methyl ether participates in oxidation and reduction processes typical of flavonoids:

-

Oxidation : The compound’s hydroxyl groups (–OH) on the A- and B-rings undergo oxidation, forming quinone intermediates. This reaction is pH-dependent, with higher reactivity observed in alkaline conditions.

-

Reduction : In acidic environments, the conjugated double bonds in the C-ring can undergo hydrogenation, yielding dihydro derivatives.

Key outcomes :

| Reaction Type | Conditions | Product | Functional Impact |

|---|---|---|---|

| Oxidation | Alkaline pH | Quinones | Enhanced electrophilicity |

| Reduction | Acidic pH | Dihydroflavonols | Increased stability |

Enzymatic Interactions

This compound acts as a potent inducer of detoxification enzymes:

-

CYP9Q3 Induction : In honeybees (Apis mellifera), it upregulates cytochrome P450 enzymes (e.g., CYP9Q3), enhancing detoxification capacity against xenobiotics. This effect is amplified by methylation at the 5-position .

-

Mechanism : The methoxy group at C5 enhances binding affinity to regulatory proteins, facilitating transcriptional activation of detoxification genes .

Comparative induction efficacy :

| Compound | CYP9Q3 Induction (Relative to Control) | Source |

|---|---|---|

| This compound | 4.2× | |

| Pinocembrin | 2.8× | |

| p-Coumaric acid | 3.5× |

Methylation and Demethylation

The methoxy group at C5 undergoes reversible modifications:

-

Demethylation : Under acidic hydrolysis (e.g., HCl/MeOH), the 5-methoxy group is cleaved to yield pinobanksin .

-

Remethylation : Enzymatic O-methyltransferases can restore the methoxy group in biological systems .

Structural impact :

| Modification | Resulting Compound | Bioactivity Change |

|---|---|---|

| Demethylation | Pinobanksin | Reduced enzyme induction efficacy |

| Remethylation | This compound | Restored antimicrobial activity |

Acid-Base Reactions

The phenolic hydroxyl groups exhibit pH-dependent deprotonation:

-

pKa Values :

-

C7–OH: ~8.3 (moderately acidic)

-

C3′–OH (B-ring): ~9.1

-

-

Consequences : Deprotonation at physiological pH enhances antioxidant activity via radical scavenging .

Photochemical Degradation

UV exposure induces structural changes:

-

Primary pathway : Cleavage of the C-ring, producing cinnamic acid derivatives and acetophenone fragments .

-

MS/MS fragmentation (m/z 285 →):

Fragmentation profile :

| Precursor Ion (m/z) | Product Ions (m/z) | Relative Abundance (%) |

|---|---|---|

| 285 | 267 | 100 |

| 285 | 239 | 74 |

| 285 | 151 | 31 |

Esterification and Glycosylation

-

Esterification : The C3–OH group reacts with acyl chlorides (e.g., acetic anhydride) to form esters, improving lipophilicity .

-

Glycosylation : Rare in natural systems due to steric hindrance from the 5-methoxy group .

Biological Interactions

-

Antimicrobial Activity : Reacts with bacterial cell membranes via hydrophobic interactions, disrupting permeability .

-

Anti-inflammatory Effects : Inhibits COX-2 and iNOS expression by modulating NF-κB signaling .

This compound’s reactivity is central to its role in propolis-based therapeutics, with methylation at C5 critically influencing both chemical stability and bioactivity. Further studies exploring its synthetic derivatives could expand its pharmacological applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Identification

PB5ME is classified as a flavonoid and can be identified through various analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Its molecular formula is , with a retention time of approximately 11.9 minutes in HPLC analysis .

Biological Activities

1. Antimicrobial Activity

PB5ME exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa, which is known for its resistance to antibiotics. In vitro studies have shown that extracts containing PB5ME can reduce biofilm formation and virulence factors in this bacterium .

2. Anti-Helicobacter Activity

Studies have demonstrated that PB5ME possesses anti-Helicobacter activity, making it a potential candidate for treating infections caused by Helicobacter pylori, a bacterium linked to gastric diseases .

3. Antioxidant Properties

The antioxidant capacity of PB5ME has been highlighted in several studies, where it was shown to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases .

Table 1: Biological Activities of this compound

Table 2: Chemical Profile of this compound

| Compound Name | Retention Time (min) | Molecular Ion ([M-H]) | Major MS2 Product Ions |

|---|---|---|---|

| This compound | 11.9 | 285 | 267 (100), 253 (18) |

| Pinobanksin | 14.3 | 271 | 253 (100), 215 (22) |

Case Studies

Case Study 1: Inhibition of Biofilm Formation

In an experimental study assessing the efficacy of propolis extracts rich in PB5ME against Pseudomonas aeruginosa, results indicated a significant reduction in biofilm formation compared to controls. The Minimum Inhibitory Concentration (MIC) for the ethanol extract containing PB5ME was determined to be as low as 15.6 µg/mL, demonstrating its potent antimicrobial activity .

Case Study 2: Induction of Detoxification Genes

A study investigating the effects of honey constituents, including PB5ME, found that these compounds significantly up-regulated detoxification genes in human cells. This suggests potential applications in enhancing immune responses and detoxification processes in clinical settings .

Mecanismo De Acción

The mechanism of action of pinobanksin 5-methyl ether involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Antitumor Activity: This compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways

Comparación Con Compuestos Similares

Pinobanksin 5-methyl ether is compared with other similar flavonoid compounds, such as:

Pinobanksin: The parent compound without the methyl ether group, exhibiting similar but less potent biological activities.

Pinocembrin: Another flavonoid with a similar structure but different functional groups, known for its neuroprotective and anti-inflammatory properties.

Chrysin: A flavonoid with strong antioxidant and anti-inflammatory activities, commonly found in honey and propolis

This compound stands out due to its unique combination of biological activities and its potential for various scientific and industrial applications.

Propiedades

IUPAC Name |

(2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMIDMFTGGTHOH-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922934 | |

| Record name | 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87620-04-0, 119309-36-3 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinobanksin-5-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119309363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.